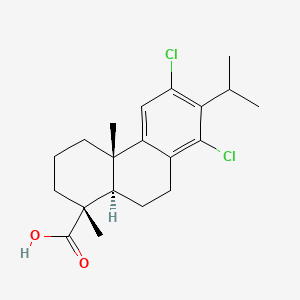

12,14-Dichlorodehydroabietic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,4aS,10aR)-6,8-dichloro-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26Cl2O2/c1-11(2)16-14(21)10-13-12(17(16)22)6-7-15-19(13,3)8-5-9-20(15,4)18(23)24/h10-11,15H,5-9H2,1-4H3,(H,23,24)/t15-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQWIQSTFSBVMQ-CDHQVMDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1Cl)CCC3C2(CCCC3(C)C(=O)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1Cl)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858815 | |

| Record name | 12,14-Dichlorodehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65281-77-8 | |

| Record name | 12,14-Dichlorodehydroabietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065281778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12,14-Dichlorodehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 12,14-Dichlorodehydroabietic Acid from Dehydroabietic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 12,14-Dichlorodehydroabietic acid, a chlorinated derivative of the naturally occurring diterpenoid, dehydroabietic acid. While specific, detailed laboratory protocols for this exact synthesis are not extensively published in readily available literature, this document outlines a robust, scientifically-grounded hypothetical procedure based on established principles of electrophilic aromatic substitution. The formation of this compound and other chlorinated dehydroabietic acids is known to occur during industrial processes such as the chlorine bleaching of wood pulp, suggesting that direct chlorination is a viable synthetic pathway.[1]

This guide also presents a comparative analysis of the physicochemical and spectroscopic properties of the starting material and the dichlorinated product, offering valuable data for researchers engaged in the synthesis and characterization of novel dehydroabietic acid derivatives for potential therapeutic applications.

Overview of the Synthesis

The core of the synthesis involves the targeted chlorination of the aromatic C-ring of the dehydroabietic acid skeleton.[1] This is achieved through an electrophilic aromatic substitution reaction. The key challenge in this synthesis is to control the reaction conditions to favor the formation of the desired 12,14-dichloro- derivative over the mono-chlorinated intermediates (12-chlorodehydroabietic acid and 14-chlorodehydroabietic acid).[1] The choice of chlorinating agent and the stoichiometry are critical parameters in maximizing the yield of the target compound.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for the starting material, dehydroabietic acid, and the target product, this compound.

Table 1: Physicochemical Properties

| Property | Dehydroabietic Acid | This compound |

| Molecular Formula | C₂₀H₂₈O₂ | C₂₀H₂₆Cl₂O₂ |

| Molecular Weight | 300.44 g/mol | 369.33 g/mol [2] |

| CAS Number | 1740-19-8 | 65281-77-8[2] |

| Melting Point | 172-174 °C | 218 °C[2] |

| Appearance | White to off-white solid | Solid |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Dehydroabietic Acid | This compound (Predicted/Reported) |

| ¹H NMR (ppm) | ~6.8-7.2 (aromatic H), ~2.8-3.0 (benzylic H), ~1.2 (methyl H) | Aromatic protons will show shifts and changes in coupling patterns due to the presence of chlorine atoms. |

| ¹³C NMR (ppm) | Aromatic carbons: ~124-147, Carboxyl carbon: ~185 | Significant downfield shifts for C-12 and C-14 are expected due to the electronegativity of chlorine. Other aromatic carbon signals will also be affected. Carboxyl carbon will remain in a similar region. |

| Mass Spectrometry (m/z) | Molecular ion peak at ~300 | Molecular ion peak showing a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).[1] |

| Infrared Spectroscopy (cm⁻¹) | Broad O-H stretch (~2500-3300), Strong C=O stretch (~1690-1710) | Broad O-H stretch (~2500-3300), Strong C=O stretch (~1700).[1] |

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound using sulfuryl chloride as the chlorinating agent. This protocol is based on general procedures for the chlorination of aromatic compounds.

3.1. Materials and Equipment

-

Dehydroabietic acid (starting material)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.2. Hypothetical Synthesis Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dehydroabietic acid in a suitable anhydrous solvent like dichloromethane. Cool the solution in an ice bath.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (approximately 2.2 equivalents) in the same anhydrous solvent to the cooled solution of dehydroabietic acid via a dropping funnel over a period of 30-60 minutes with continuous stirring. The use of a slight excess of the chlorinating agent is intended to promote dichlorination.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, and then let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of new, less polar products.

-

Quenching: Once the reaction is deemed complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize any remaining acid and unreacted sulfuryl chloride.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, which will likely be a mixture of unreacted starting material, mono-chlorinated, and di-chlorinated products, should be purified by column chromatography on silica gel. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, should allow for the separation of the different components. The desired this compound, being more non-polar than the mono-chlorinated and starting material, is expected to elute first.

-

Characterization: The purified fractions corresponding to the desired product should be combined, the solvent evaporated, and the final product characterized by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its identity and purity.

Visualizations

4.1. Reaction Pathway

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 12,14-Dichlorodehydroabietic Acid

Introduction

This compound is a chlorinated derivative of dehydroabietic acid, a natural diterpene resin acid.[1] Historically identified as an environmental byproduct of the chlorine bleaching process in wood pulp mills, it has garnered significant interest in pharmacology for its potent biological activities.[1] Notably, it functions as a powerful opener of large-conductance Ca²⁺-activated K⁺ (BK) channels and as a non-competitive GABA-A receptor antagonist.[2][3] Understanding its physicochemical properties is paramount for its application in drug design, enabling the optimization of solubility, permeability, and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of its known physicochemical characteristics, experimental protocols for property determination, and a visualization of its primary signaling pathway.

Physicochemical Properties

The physicochemical properties of this compound determine its behavior in biological systems. These properties, largely computed, are summarized below. The high lipophilicity, indicated by the XLogP3 value, suggests low aqueous solubility but potentially good membrane permeability.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₆Cl₂O₂ | [3][4][5][6] |

| Molecular Weight | 369.3 g/mol | [1][4][5][6] |

| CAS Number | 65281-77-8 | [1][6] |

| Melting Point | 218 °C | [6] |

| Boiling Point | 469.6 °C at 760 mmHg | [5] |

| Flash Point | 237.8 °C | [5][6] |

| Density | 1.2 g/cm³ | [5] |

| XLogP3 (logP) | 6.8 (PubChem) / 6.2 (ECHEMI) | [4][5] |

| Topological Polar Surface Area | 37.3 Ų | [3][4][5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [3][5] |

| Rotatable Bond Count | 2 | [3][5] |

| Exact Mass | 368.1309855 Da | [3][4][5] |

| Complexity | 508 | [3][4][5] |

Biological Activity and Signaling Pathway

This compound is recognized as a potent modulator of ion channels. Its primary mechanism of action involves the activation of the large-conductance Ca²⁺-activated K⁺ (BK) channel. It enhances the activity of the channel's α-subunit by increasing its sensitivity to both calcium ions (Ca²⁺) and membrane voltage, without altering single-channel conductance.[4] This leads to an outflow of K⁺ ions, hyperpolarization of the cell membrane, and a reduction in cellular excitability. Additionally, the compound acts as a non-competitive antagonist at the GABA-A receptor, blocking GABA-dependent chloride influx.[2][3]

Caption: Mechanism of BK channel activation by this compound.

Experimental Protocols

While specific experimental determinations for this compound are not widely published, standard methodologies are used for diterpenoids and other organic acids. The determination of the octanol-water partition coefficient (logP) is a critical experiment to quantify lipophilicity, a key predictor of drug absorption and membrane permeability.

Determination of Octanol-Water Partition Coefficient (logP) via Shake-Flask Method

The shake-flask method is the gold standard for logP determination due to its direct measurement approach.[5] It involves partitioning a solute between two immiscible phases, n-octanol and water, and then measuring the concentration of the solute in each phase after equilibrium is reached.

Materials:

-

This compound (high purity)

-

n-Octanol (reagent grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Phosphate buffer (e.g., pH 7.4) for logD determination if required[7]

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: Mix equal volumes of n-octanol and water (or buffer) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely before use.[8]

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical detection method.

-

Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated water. A phase volume ratio (n-octanol/water) is chosen based on the expected logP. For a highly lipophilic compound (logP > 4), a higher volume of the aqueous phase may be necessary to obtain a measurable concentration.

-

Equilibration: Cap the tubes tightly and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). The time required should be determined in preliminary experiments.

-

Phase Separation: Centrifuge the tubes at high speed to ensure complete separation of the two phases. This step is critical to prevent cross-contamination.[5]

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of this compound in each aliquot using a validated analytical method, such as reverse-phase HPLC with UV detection.[8][9]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[10]

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

logP = log₁₀(P)

-

References

- 1. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of GABA-gated chloride channels by this compound in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms for large conductance Ca2+-activated K+ channel activation by a novel opener, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. agilent.com [agilent.com]

- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

environmental occurrence of chlorinated resin acids in pulp mill effluent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the environmental occurrence of chlorinated resin acids in pulp mill effluent. It is designed to be a comprehensive resource, detailing the quantitative analysis of these compounds, the experimental protocols for their detection, and their impact on cellular signaling pathways.

Introduction

The pulp and paper industry has historically been a significant contributor to aquatic pollution. The use of chlorine-based bleaching agents in the pulping process leads to the formation of a complex mixture of chlorinated organic compounds, including chlorinated resin acids.[1][2][3][4] These compounds are of particular concern due to their toxicity and persistence in the environment.[1] Resin acids are naturally occurring components of wood, but the chlorination process modifies their structure and increases their toxicity. This guide focuses on the chlorinated derivatives of abietic and pimaric-type resin acids, which are major constituents of pulp mill effluent.

Quantitative Occurrence

The concentration of chlorinated resin acids in pulp mill effluent can vary significantly depending on the type of wood used, the specific bleaching process employed, and the efficiency of wastewater treatment facilities.[2] Below is a summary of reported concentrations for several key chlorinated resin and fatty acids found in pulp and paper mill wastewater.

| Compound | Concentration (µg/L) | Reference |

| 9,10-Dichlorostearic acid | 39.56 | [5] |

| Chlorodehydroabietic acid | 19.62 | [5] |

| 12,14-Dichlorodehydroabietic acid | 6.75 | [5] |

| 9,10,12,13-Tetrachlorostearic acid | 17.90 | [5] |

| Dehydroabietic acid | 130 (in effluent), 0.1 (6 km downstream) | [1] |

| Abietic acid | up to 8000 (in secondary effluent) | [6] |

| Isopimaric acid | up to 8000 (in secondary effluent) |

Experimental Protocols for Analysis

The standard method for the analysis of chlorinated resin acids in pulp mill effluent is gas chromatography coupled with mass spectrometry (GC-MS). This technique offers high sensitivity and selectivity, allowing for the identification and quantification of individual compounds in complex matrices.[7][8]

Sample Preparation and Extraction

A common procedure for extracting chlorinated resin acids from wastewater involves liquid-liquid extraction.

Materials:

-

250 mL wastewater sample

-

Methyl-t-butyl ether (MTBE)

-

Sodium sulfate, anhydrous

-

Ascorbic acid solution

-

Separatory funnel (500 mL)

-

Concentrator tube

Procedure:

-

Acidify a 250 mL water sample to pH 5.

-

Add ascorbic acid solution to the sample.

-

Transfer the sample to a 500 mL separatory funnel.

-

Add 60 mL of MTBE to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate and drain the aqueous (lower) layer into a separate container.

-

Drain the MTBE (upper) layer through a funnel containing anhydrous sodium sulfate into a concentrator tube.

-

Repeat the extraction of the aqueous layer two more times with fresh 60 mL portions of MTBE.

-

Combine all MTBE extracts in the concentrator tube.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

Derivatization

To improve the volatility and chromatographic properties of the resin acids, they are typically derivatized to form their ethyl esters.

Materials:

-

Concentrated extract from section 3.1

-

Diisopropylethylamine

-

Triethyloxonium tetrafluoroborate (TEOTFB)

Procedure:

-

Add diisopropylethylamine to the 1 mL concentrated extract.

-

Add TEOTFB to the mixture to initiate the ethylation reaction.

-

After the reaction is complete, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph equipped with a fused-silica capillary column (e.g., Optima-1-MS).

-

Mass spectrometer detector.

Typical GC Conditions:

-

Injector Temperature: 300°C

-

Column Temperature Program:

-

Initial temperature: 190°C, hold for 4 minutes.

-

Ramp rate and final temperature will vary depending on the specific analytes and column.

-

-

Detector Temperature: 300°C

-

Carrier Gas: Helium

Mass Spectrometry:

-

Operated in electron ionization (EI) mode.

-

Scan range and specific ions for selected ion monitoring (SIM) will be determined based on the target analytes.

Signaling Pathways and Cellular Toxicity

Chlorinated resin acids have been shown to exert their toxic effects through various cellular mechanisms, primarily inducing apoptosis and inflammation.

Induction of Apoptosis via the Mitochondrial Pathway

Resin monomers, including their chlorinated derivatives, can induce programmed cell death (apoptosis) in pulp cells. This process is mediated through the intrinsic mitochondrial pathway, which is triggered by cellular stress, such as oxidative DNA damage.[9]

Caption: Mitochondrial-mediated apoptosis induced by chlorinated resin acids.

Suppression of Inflammatory Signaling Pathways

Dehydroabietic acid (DAA), a prevalent resin acid found in pulp mill effluent, has been demonstrated to possess anti-inflammatory properties by targeting key kinases in major inflammatory signaling cascades.[10]

Caption: Suppression of NF-κB and AP-1 inflammatory pathways by dehydroabietic acid.

Conclusion

Chlorinated resin acids are significant environmental contaminants originating from pulp and paper mill effluents. Their presence in aquatic ecosystems poses a toxic threat to various organisms. Understanding their quantitative occurrence, the methods for their detection, and their mechanisms of cellular toxicity is crucial for environmental monitoring, risk assessment, and the development of effective remediation strategies. The information presented in this guide provides a foundational understanding for researchers and professionals working to address the challenges posed by these persistent organic pollutants.

References

- 1. canada.ca [canada.ca]

- 2. mdpi.com [mdpi.com]

- 3. Trends and strategies in the effluent treatment of pulp and paper industries: A review highlighting reactor options - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hubbepaperchem.cnr.ncsu.edu [hubbepaperchem.cnr.ncsu.edu]

- 5. zenodo.org [zenodo.org]

- 6. DSpace [scholarworks.wm.edu]

- 7. researchgate.net [researchgate.net]

- 8. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]

- 9. Resin monomers induce apoptosis of the pulp-dentin complex through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of halogenated dehydroabietic acid derivatives

An In-depth Technical Guide on the Biological Activity of Halogenated Dehydroabietic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroabietic acid (DHA), a naturally occurring abietane-type diterpenoid resin acid found in coniferous trees, has emerged as a promising scaffold in drug discovery.[1] Its rigid, hydrophobic, and polycyclic structure provides a unique template for the synthesis of novel bioactive compounds. Both DHA and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]

Halogenation of the dehydroabietic acid core has been explored as a strategy to modulate the physicochemical properties and enhance the biological potency of these derivatives. The introduction of halogen atoms such as fluorine, chlorine, bromine, and iodine can influence factors like lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the biological activities of halogenated dehydroabietic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Halogenated dehydroabietic acid derivatives have shown significant cytotoxic effects against various cancer cell lines. The introduction of halogen-containing moieties can enhance the anticancer potential of the parent compound.

Table 1: Anticancer Activity of Halogenated Dehydroabietic Acid Derivatives

| Derivative | Halogen | Target Cell Line | Activity (IC50 in µM) | Reference |

| N-(o-chlorophenyl)abieta-8,11,13-trien-18-amide | Chlorine | AGS (gastric adenocarcinoma) | >200 | [2] |

| N-(p-iodophenyl)abieta-8,11,13-trien-18-amide | Iodine | AGS (gastric adenocarcinoma) | >200 | [2] |

| DHA-chalcone hybrid with bromo substituent on thiophene ring | Bromine | MCF-7 (breast cancer) | Less active than non-brominated analog | [3] |

Antimicrobial Activity

The antimicrobial properties of dehydroabietic acid derivatives can be significantly enhanced by the addition of halogen atoms. These modifications have yielded compounds with potent activity against a range of bacteria and fungi, including drug-resistant strains.

Table 2: Antimicrobial Activity of Halogenated Dehydroabietic Acid Derivatives

| Derivative | Halogen(s) | Target Organism | Activity (MIC in µg/mL) | Reference |

| N-sulfonaminoethyloxime derivative with meta-CF3 phenyl moiety | Fluorine (CF3) | Staphylococcus aureus Newman | 0.39-0.78 | [4] |

| N-sulfonaminoethyloxime derivatives with chloro or bromo phenyl moiety | Chlorine, Bromine | Multidrug-resistant S. aureus | 0.78-1.56 | [4] |

| Dehydroabietic acid analog with p-chloro phenyl urea moiety | Chlorine | Cryptococcus neoformans | 4 | [4] |

Anti-inflammatory Activity

Halogenated derivatives of dehydroabietic acid have demonstrated notable anti-inflammatory effects. These compounds can modulate key inflammatory pathways, leading to a reduction in the production of inflammatory mediators.

Table 3: Anti-inflammatory Activity of Halogenated Dehydroabietic Acid Derivatives

| Derivative | Halogen(s) | Target/Assay | Activity (IC50 in µM) | Reference |

| 7-Oxodehydroabietic acid-1,2,3-triazole hybrid with fluorine atom | Fluorine | NO inhibition in BV2 cells | 8.00 ± 0.83 to 14.72 ± 1.79 | [5][6] |

| 7-Oxodehydroabietic acid-1,2,3-triazole hybrid with chlorine atom | Chlorine | NO inhibition in BV2 cells | 8.00 ± 0.83 to 14.72 ± 1.79 | [5][6] |

| 7-Oxodehydroabietic acid-1,2,3-triazole hybrid with fluorine and methoxy substitution | Fluorine | NO inhibition in BV2 cells | 8.13 ± 0.97 | [5][6] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO) and incubate for 48 hours. Etoposide can be used as a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[7]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8] An indicator such as p-iodonitrophenyltetrazolium violet (INT) can be used to aid in the visualization of bacterial viability.[9]

Luciferase Reporter Assay for Signaling Pathway Analysis

This assay is used to study the effect of compounds on the activity of specific transcription factors, such as NF-κB and AP-1.

-

Cell Transfection: Co-transfect cells with a reporter plasmid containing luciferase gene under the control of a specific response element (e.g., for NF-κB or AP-1) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: Treat the transfected cells with the test compounds for a specified period.

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The activity of the specific transcription factor is determined by the ratio of firefly to Renilla luciferase activity.[3][4][10]

Signaling Pathways and Mechanisms of Action

Halogenated dehydroabietic acid derivatives exert their biological effects through the modulation of various cellular signaling pathways.

NF-κB and AP-1 Signaling Pathways in Inflammation

Dehydroabietic acid has been shown to suppress inflammatory responses by inhibiting the NF-κB and AP-1 signaling cascades.[3][4] It achieves this by targeting upstream kinases such as Src and Syk in the NF-κB pathway, and TAK1 in the AP-1 pathway.[3][4] This leads to reduced phosphorylation of IκBα and MAPKs, respectively, ultimately preventing the nuclear translocation of NF-κB and AP-1 and the subsequent transcription of pro-inflammatory genes.

Inhibition of NF-κB and AP-1 Pathways by DHA Derivatives.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some dehydroabietic acid derivatives have been found to inhibit this pathway, contributing to their anticancer effects. Inhibition of PI3K prevents the activation of Akt, which in turn leads to the deactivation of mTOR, a key protein kinase that controls cell growth and protein synthesis.

Inhibition of the PI3K/Akt/mTOR Pathway by DHA Derivatives.

Experimental Workflow: MTT Assay

The following diagram illustrates the typical workflow for assessing the cytotoxicity of dehydroabietic acid derivatives using the MTT assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Gastroprotective and cytotoxic effect of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. doaj.org [doaj.org]

- 10. researchgate.net [researchgate.net]

Unveiling the Gating Mechanism: 12,14-Dichlorodehydroabietic Acid as a Potent BK Channel Opener

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism of action of 12,14-Dichlorodehydroabietic acid (diCl-DHAA) as a potent opener of large-conductance Ca²⁺-activated K⁺ (BK) channels. Synthetically derived from the natural product abietic acid, diCl-DHAA represents a significant tool for studying BK channel function and a promising scaffold for the development of novel therapeutic agents targeting cellular excitability.[1] This document provides a comprehensive overview of its effects on BK channel gating, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Core Mechanism of Action: Enhancing Channel Sensitivity

This compound potently enhances the activity of BK channels by directly interacting with the channel's alpha subunit (BKα).[1] This interaction fundamentally alters the channel's gating properties, making it more likely to open under physiological conditions. The co-expression of the auxiliary beta1 subunit (β1) with the BKα subunit does not alter the potency of diCl-DHAA, further indicating that the primary site of action is on the pore-forming α subunit.[1]

The primary mechanisms through which diCl-DHAA facilitates BK channel opening are:

-

Increased Sensitivity to Intracellular Calcium (Ca²⁺): DiCl-DHAA enhances the channel's sensitivity to intracellular Ca²⁺, meaning that a lower concentration of Ca²⁺ is required to achieve the same level of channel activation.[1]

-

Increased Sensitivity to Membrane Voltage: The compound shifts the voltage dependence of activation to more negative potentials. This signifies that the channel is more likely to open at physiological membrane potentials.[1]

-

Alteration of Channel Kinetics: Kinetic analysis of single-channel currents reveals that diCl-DHAA primarily acts by decreasing the duration the channel spends in a long closed state.[1] This reduction in the closed-state dwell time leads to an overall increase in the channel's open probability.

-

Inverse Voltage Dependence: Notably, the potentiation of the BK channel's open probability by diCl-DHAA displays a significant inverse voltage dependence. This means that the compound has a more pronounced effect at lower membrane potentials.[1]

-

No Change in Single-Channel Conductance: Importantly, diCl-DHAA does not alter the single-channel conductance of the BK channel. The increased potassium ion flow is a result of the channel being open more frequently and for longer durations, not due to a change in the rate of ion passage through the pore.[1]

At concentrations of 0.1 µM and higher, diCl-DHAA significantly enhances BK channel activity in a concentration-dependent manner.[1] While highly selective for BK channels at these lower concentrations, it has been observed that at a concentration of 1 µM, diCl-DHAA can also reduce voltage-dependent Ca²⁺ channel currents.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effect of this compound on BK channel activity.

| Parameter | Condition | Control | 10 µM diCl-DHAA | Reference |

| V₁/₂ (Half-activation Voltage) | pCa 7.0 (Symmetrical 140 mM K⁺) | 110.7 mV | 72.3 mV | [2] |

| Single-Channel Conductance | pCa 7.0 (Symmetrical 140 mM K⁺), 0-70 mV | 224.8 ± 4.1 pS | 224.8 ± 4.3 pS | [2] |

Detailed concentration-response data (EC₅₀ values) under varying Ca²⁺ and voltage conditions, and specific time constants from kinetic analysis were not explicitly available in the reviewed literature.

Signaling Pathway and Mechanism of Action Diagram

The interaction of diCl-DHAA with the BK channel can be visualized as a direct modulation of the channel's gating machinery.

Caption: Mechanism of BK channel activation by diCl-DHAA.

Experimental Protocols

The characterization of this compound's effect on BK channels primarily relies on patch-clamp electrophysiology techniques using a heterologous expression system.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for their high transfection efficiency and low endogenous channel expression.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/ml), and streptomycin (100 µg/ml) at 37°C in a humidified atmosphere of 5% CO₂.

-

Transfection: HEK293 cells are transiently transfected with cDNA encoding the human BK channel α subunit (hSlo1) using a suitable transfection reagent (e.g., Lipofectamine). For studies involving the β1 subunit, cells are co-transfected with cDNAs for both α and β1 subunits. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recordings (Patch-Clamp)

Whole-Cell Configuration:

-

Pipette Solution (Intracellular): A typical intracellular solution contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, and the free Ca²⁺ concentration is adjusted to the desired level (e.g., pCa 7) with the addition of CaCl₂. The pH is adjusted to 7.2 with KOH.

-

Bath Solution (Extracellular): A standard extracellular solution contains (in mM): 140 KCl, 10 HEPES, 2 MgCl₂, and 2 CaCl₂. The pH is adjusted to 7.4 with KOH. Symmetrical K⁺ solutions are used to set the K⁺ equilibrium potential near 0 mV.

-

Recording Procedure:

-

A glass micropipette with a resistance of 2-4 MΩ is used to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

The membrane patch is then ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Membrane currents are recorded in response to voltage steps or ramps using a patch-clamp amplifier. The holding potential is typically set to -80 mV.

-

The effect of diCl-DHAA is assessed by perfusing the bath solution with the desired concentration of the compound.

-

Inside-Out Patch Configuration (for Single-Channel Recordings):

-

Pipette Solution (Extracellular): Contains the same composition as the bath solution in the whole-cell configuration.

-

Bath Solution (Intracellular): Contains the same composition as the pipette solution in the whole-cell configuration, allowing for precise control of the intracellular Ca²⁺ concentration applied to the patch.

-

Recording Procedure:

-

After forming a cell-attached patch, the pipette is withdrawn from the cell to excise the membrane patch, with the intracellular face of the membrane now exposed to the bath solution.

-

Single-channel currents are recorded at various membrane potentials and Ca²⁺ concentrations in the absence and presence of diCl-DHAA in the bath solution.

-

Data is analyzed to determine single-channel conductance, open probability (Po), and the dwell times in open and closed states.

-

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for investigating the effects of diCl-DHAA on BK channels.

Caption: Experimental workflow for characterizing diCl-DHAA.

Conclusion

This compound is a potent and selective opener of the BK channel α subunit. Its mechanism of action involves increasing the channel's sensitivity to both intracellular Ca²⁺ and membrane voltage, primarily by reducing the dwell time in a long closed state. This leads to an increased open probability without affecting single-channel conductance. These properties make diCl-DHAA an invaluable pharmacological tool for probing the structure-function relationship of BK channels and a promising lead compound for the development of novel therapeutics for conditions where enhanced BK channel activity may be beneficial, such as certain types of neuronal hyperexcitability and smooth muscle disorders. Further research to elucidate the precise binding site and to explore the therapeutic potential of diCl-DHAA and its analogs is warranted.

References

natural sources and formation pathways of chlorinated diterpenoids

An In-depth Technical Guide to the Natural Sources and Formation Pathways of Chlorinated Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorinated diterpenoids, a unique class of natural products with significant biological activity. The document details their natural origins, explores their biosynthetic formation, and outlines the experimental methodologies for their isolation and characterization.

Introduction to Chlorinated Diterpenoids

Diterpenoids are a diverse class of natural compounds built from a C20 precursor, geranylgeranyl diphosphate (GGPP).[1][2] While most are simple hydrocarbons or their oxygenated derivatives, a fascinating subset incorporates halogen atoms, most commonly chlorine.[3][4] These chlorinated diterpenoids are predominantly synthesized by marine organisms, with fewer examples found in terrestrial plants and fungi.[3][5] The introduction of chlorine atoms often enhances the biological activity of the parent molecule, making these compounds promising candidates for drug discovery and development. Their activities span a wide range, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral effects.[5][6]

Natural Sources of Chlorinated Diterpenoids

Chlorinated diterpenoids have been isolated from a variety of natural sources, particularly from marine ecosystems where the concentration of chloride ions is high.[4] Terrestrial plants and fungi are less common but still significant producers.[3][5]

Marine Organisms:

-

Corals: Gorgonian corals (soft corals) are prolific producers. For instance, species of the genus Junceella produce chlorinated diterpenes like gemmacolides and jancines.[5] The octocoral Erythropodium caribaeorum synthesizes erythrollides.[5]

-

Sponges: Marine sponges are a rich source of halogenated secondary metabolites. Sponges of the genus Acanthella are known to produce various chlorinated diterpenoid isonitriles, such as kalihinol A.[3]

-

Other Marine Invertebrates: The sea hare Aplysia dactylomela is a known source of dactylomelol.[3] Ascidians, such as Lissoclinum voeltzkowi, have also yielded cytotoxic chlorinated labdane diterpenoids.[3]

Terrestrial Plants:

-

Plants from the family Euphorbiaceae, particularly the genus Exocoecaria, are known producers of chlorinated diterpenes of the ent-labdane series.[5]

-

The Brazilian plant Vellozia bicolor is another example of a terrestrial source.[3]

-

Roots of Aquilaria agallocha have yielded chlorinated diterpenes known as agallochines.[5]

Table 1: Selected Chlorinated Diterpenoids and Their Natural Sources

| Compound Class/Name | Specific Compound(s) | Natural Source | Habitat | Reference |

| Agallochines | Agallochine A-C | Aquilaria agallocha (roots) | Terrestrial Plant | [5] |

| Kalihinols | Kalihinol A | Acanthella spp. | Marine Sponge | [3] |

| Gemmacolides | Gemmacolide A-E | Junceella squamata | Marine Coral | [5] |

| Jancines | Jancine A-C | Junceella juncea | Marine Coral | [5] |

| Erythrollides | Erythrollide A-F | Erythropodium caribaeorum | Marine Coral | [5] |

| Dactylomelol | Dactylomelol | Aplysia dactylomela | Marine Sea Hare | [3] |

| Labdane Derivative | (Unnamed) | Lissoclinum voeltzkowi | Marine Ascidian | [3] |

Biosynthetic Formation Pathways

The biosynthesis of all diterpenoids begins with the C20 precursor, geranylgeranyl diphosphate (GGPP).[1][2] The formation of chlorinated diterpenoids involves two key stages: the construction of the characteristic diterpene carbon skeleton and the subsequent, highly specific chlorination event.

Stage 1: Formation of the Diterpene Skeleton The biosynthesis is initiated by enzymes known as diterpene synthases (diTPSs) or cyclases (DTCs). These enzymes catalyze the complex cyclization of the linear GGPP molecule into various cyclic diterpene scaffolds (e.g., labdane, clerodane, pimarane).[1][2] This initial cyclization is a critical step that establishes the core structure of the final molecule. Following cyclization, the diterpene skeleton can be further modified by other enzymes, such as cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups and perform other oxidative transformations.[1][2]

Stage 2: Enzymatic Chlorination The introduction of chlorine onto the diterpene scaffold is not a random chemical event but a precisely controlled enzymatic reaction. This step is catalyzed by a class of enzymes called halogenases. While the specific halogenases for most diterpenoids are yet to be characterized, two main types are known to be involved in the biosynthesis of natural products:

-

Flavin-Dependent Halogenases: These enzymes use a reduced flavin adenine dinucleotide (FADH₂) cofactor, molecular oxygen, and a halide ion (Cl⁻). They generate a highly reactive hypohalous acid (HOCl) intermediate, which is then directed towards the substrate within the enzyme's active site to perform regioselective chlorination.[7]

-

Non-Heme Iron-Dependent Halogenases: These enzymes utilize a non-heme iron(II) center, α-ketoglutarate, O₂, and Cl⁻. They generate a potent Fe(IV)-oxo intermediate that is capable of abstracting a hydrogen atom from an unactivated carbon center, followed by the transfer of a chlorine atom.[8]

The timing of the chlorination can vary; it may occur on an early biosynthetic intermediate or as a final tailoring step on a nearly complete diterpenoid molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. publications.iupac.org [publications.iupac.org]

- 4. researchgate.net [researchgate.net]

- 5. sibran.ru [sibran.ru]

- 6. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Detection of 12,14-Dichlorodehydroabietic Acid in Water Samples

Introduction

12,14-Dichlorodehydroabietic acid is a chlorinated resin acid that can be found in the effluents of pulp and paper mills that use chlorine bleaching processes.[1] Its presence in aquatic environments is of concern due to its potential toxicity. Accurate and sensitive analytical methods are crucial for monitoring its levels in water samples to assess environmental impact and ensure regulatory compliance. These application notes provide detailed protocols for the detection and quantification of this compound in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Method Performance

The following table summarizes typical performance data for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and matrix effects.

| Parameter | GC-MS | LC-MS/MS |

| Limit of Detection (LOD) | 0.5 - 2.0 µg/L | 0.1 - 0.5 µg/L |

| Limit of Quantification (LOQ) | 1.5 - 5.0 µg/L | 0.3 - 1.5 µg/L |

| Linearity (r²) | > 0.99 | > 0.99 |

| Recovery | 70 - 120% | 80 - 115% |

| Precision (RSD) | < 15% | < 10% |

Experimental Workflow

The general workflow for the analysis of this compound in water samples is depicted in the diagram below.

References

Application Note and Protocol for GC/MS Analysis of Chlorinated Resin Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated resin acids are environmental contaminants originating primarily from the bleaching process in pulp and paper mills. These compounds are derivatives of natural resin acids, such as abietic and dehydroabietic acid, and are of concern due to their toxicity and persistence in the environment. Accurate and sensitive quantification of chlorinated resin acids in various matrices like water, soil, and biological tissues is crucial for environmental monitoring and toxicological studies.

Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique for the identification and quantification of these compounds.[1] However, due to their low volatility and polar nature, derivatization is necessary to convert the resin acids into more volatile and thermally stable esters suitable for GC analysis. This application note provides a detailed protocol for the sample preparation of chlorinated resin acids for GC/MS analysis, including extraction, derivatization, and cleanup procedures.

Data Presentation

The following table summarizes the quantitative data for the analysis of resin and fatty acids, including some chlorinated species, using GC/MS. The data is compiled from various studies and provides an indication of the expected performance of the described methods.

| Compound | Matrix | Extraction Method | Derivatization Method | Recovery (%) | LOD/MDL (µg/L) | LOQ (µg/L) | Reference |

| 9,10-Dichlorostearic Acid | Water | Liquid-Liquid Extraction (MTBE) | Ethylation (TEOTFB) | 65-120 (Surrogate Spike) | 1 (LCL) | Not Specified | [2] |

| 12- & 14-Chlorodehydroabietic Acid | Water | Liquid-Liquid Extraction (MTBE) | Ethylation (TEOTFB) | 65-120 (Surrogate Spike) | 1 (LCL) | Not Specified | [2] |

| Dichlorodehydroabietic Acid | Water | Liquid-Liquid Extraction (MTBE) | Ethylation (TEOTFB) | 65-120 (Surrogate Spike) | 1 (LCL) | Not Specified | [2] |

| Dehydroabietic Acid | Water | Liquid-Liquid Extraction (MTBE) | Ethylation (TEOTFB) | 65-120 (Surrogate Spike) | 1 (LCL) | Not Specified | [2] |

| Abietic Acid | Water | Liquid-Liquid Extraction (MTBE) | Ethylation (TEOTFB) | 65-120 (Surrogate Spike) | 1 (LCL) | Not Specified | [2] |

| Various Fatty Acid Methyl Esters | Blood | Automated LLE | Transesterification | Not Specified | 0.05-1.02 | 0.15-3.39 | [3] |

| 18 Chlorinated Hydrocarbons | Cosmetics | Liquid-Liquid Extraction | None | 92.4-103.1 | 0.033-0.049 | 0.10-0.15 | [4] |

LCL: Lower Calibration Level; MDL: Method Detection Limit

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the sample preparation of chlorinated resin acids for GC/MS analysis.

Workflow Diagram

Caption: Overall experimental workflow for the GC/MS analysis of chlorinated resin acids.

Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is adapted from the NCASI Method RA/FA-85.02 for the extraction of resin and fatty acids from water samples.[2]

Materials:

-

Separatory funnel (1 L)

-

Methyl-tert-butyl ether (MTBE), HPLC grade

-

Sodium hydroxide (NaOH), for pH adjustment

-

Sulfuric acid (H₂SO₄), for pH adjustment

-

Sodium sulfate (anhydrous)

-

Concentrator tube

-

Nitrogen evaporation system

Procedure:

-

Measure 250 mL of the water sample into a 1 L separatory funnel.

-

Adjust the sample pH to >10 with NaOH.

-

Add 60 mL of MTBE to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate and drain the aqueous (lower) layer into a clean beaker.

-

Transfer the organic layer to a flask.

-

Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 60 mL portions of MTBE.

-

Combine all organic extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate into a concentrator tube.

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

-

The extract is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE) for Soil and Sediment Samples

This protocol provides a general procedure for the extraction of chlorinated organic compounds from solid matrices.

Materials:

-

Solid-phase extraction cartridges (e.g., C18)

-

Extraction solvent (e.g., Dichloromethane or Acetone/Hexane mixture)

-

Conditioning solvents (e.g., Methanol, Deionized water)

-

Elution solvent (e.g., Ethyl acetate)

-

Ultrasonic bath or shaker

-

Centrifuge

-

Concentrator tube

-

Nitrogen evaporation system

Procedure:

-

Weigh 5-10 g of the homogenized solid sample into a glass centrifuge tube.

-

Add 20 mL of the extraction solvent.

-

Sonicate the sample for 15-20 minutes or shake for 1 hour.

-

Centrifuge the sample at 2500 rpm for 10 minutes.

-

Decant the supernatant into a clean tube.

-

Repeat the extraction with a fresh portion of solvent.

-

Combine the extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the concentrated extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of a water/methanol mixture to remove interferences.

-

Elute the chlorinated resin acids with 5 mL of ethyl acetate into a concentrator tube.

-

Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

-

The extract is now ready for derivatization.

Protocol 3: Derivatization by Methylation

This protocol describes the conversion of chlorinated resin acids to their methyl esters, a necessary step to increase their volatility for GC/MS analysis. This method avoids the use of hazardous reagents like diazomethane.[5]

Materials:

-

Concentrated extract from LLE or SPE (in a suitable solvent like toluene)

-

2 M HCl in methanol (prepared by carefully adding acetyl chloride to anhydrous methanol)

-

Heating block or water bath

-

Saturated sodium bicarbonate solution

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

To the 1 mL concentrated extract, add 2 mL of 2 M HCl in methanol.

-

Cap the reaction vial tightly and heat at 60°C for 30 minutes.

-

After cooling to room temperature, add 2 mL of saturated sodium bicarbonate solution to neutralize the acid.

-

Add 2 mL of hexane and vortex for 1 minute to extract the methyl esters.

-

Allow the layers to separate and transfer the upper hexane layer to a clean vial.

-

Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

-

The extract containing the methylated chlorinated resin acids is now ready for GC/MS analysis.

GC/MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC/MS)

-

Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Conditions (Example):

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Quality Control

To ensure the reliability of the results, a rigorous quality control procedure should be implemented. This includes the analysis of method blanks, matrix spikes, and surrogate standards with each batch of samples. The recovery of surrogate standards should typically fall within the range of 70-130%.[2] Calibration curves should be generated using certified reference standards of the target chlorinated resin acids.

Conclusion

The protocols outlined in this application note provide a comprehensive approach for the sample preparation and GC/MS analysis of chlorinated resin acids in environmental samples. Proper sample extraction, cleanup, and derivatization are critical steps for achieving accurate and sensitive quantification. The provided workflow and detailed protocols can be adapted and optimized by researchers to suit their specific sample matrices and analytical requirements.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. ncasi.org [ncasi.org]

- 3. Automated sample preparation and fast GC-MS determination of fatty acids in blood samples and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

Application Note: Using 12,14-Dichlorodehydroabietic Acid as a Reference Standard in Environmental Analysis

Introduction

12,14-Dichlorodehydroabietic acid is a chlorinated resin acid that is not naturally occurring but is formed during the chlorine bleaching process in pulp and paper mills.[1] Its presence in environmental samples, particularly in water and sediment near industrial sites, serves as a specific marker for contamination from these sources. Due to its persistence and potential toxicity to aquatic life, regulatory bodies and environmental laboratories monitor its concentration. Accurate quantification of this compound is crucial for assessing the environmental impact of pulp and paper mill effluents and for ensuring compliance with environmental regulations. This application note provides a detailed protocol for the use of this compound as a reference standard for its quantitative determination in environmental water samples by gas chromatography-mass spectrometry (GC-MS).

Principle

The analytical method involves the extraction of this compound from an aqueous sample, followed by derivatization to its methyl ester to increase its volatility for GC-MS analysis. Quantification is achieved by using an internal standard and a calibration curve prepared with a certified reference standard of this compound.

Materials and Reagents

-

Reference Standard: this compound (CAS: 65281-77-8)

-

Internal Standard: A suitable deuterated fatty acid or a similar compound not expected to be present in the samples (e.g., d35-stearic acid).

-

Solvents: Methyl-tert-butyl ether (MTBE, high purity), Methanol (high purity), Hexane (high purity), Dichloromethane (high purity), Ethyl Acetate (high purity), Petroleum Ether (high purity).

-

Reagents: Sodium sulfate (anhydrous), Sulfuric acid (concentrated), Sodium hydroxide, Diazomethane (or an equivalent derivatizing agent like trimethylsilyldiazomethane or a kit for its safe generation), Ascorbic acid.

-

Gases: Helium (carrier gas, 99.999% purity).

-

Water: Deionized or Milli-Q water.

Experimental Protocols

Standard Solution Preparation

1.1. Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. Store this solution at 4°C in an amber glass vial.

1.2. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

1.3. Internal Standard Spiking Solution: Prepare a solution of the internal standard in methanol at a concentration of 5 µg/mL.

Sample Collection and Preservation

Collect water samples in amber glass bottles. Preserve the samples by adding ascorbic acid (0.5 g/L) and sodium hydroxide (0.4 g/L) to achieve a pH above 8. Samples should be stored at 4°C and extracted within 14 days.

Sample Preparation and Extraction

-

Measure 500 mL of the water sample into a 1 L separatory funnel.

-

Spike the sample with a known amount of the internal standard solution.

-

Adjust the pH of the sample to between 6.5 and 7.5 with dilute sulfuric acid or sodium hydroxide.

-

Add 100 mL of MTBE to the separatory funnel and shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and drain the aqueous (lower) layer back into the original container.

-

Drain the MTBE (upper) layer into a collection flask.

-

Repeat the extraction two more times with fresh 100 mL portions of MTBE, combining the extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

Derivatization to Methyl Ester

Warning: Diazomethane is explosive and carcinogenic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Alternatively, safer derivatization agents can be used.

-

Add freshly prepared diazomethane solution dropwise to the concentrated extract until a faint yellow color persists.

-

Allow the reaction to proceed for 10-15 minutes.

-

Gently bubble nitrogen through the solution to remove excess diazomethane.

-

The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector: Splitless mode, 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

-

-

MS Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 65281-77-8 |

| Molecular Formula | C₂₀H₂₆Cl₂O₂ |

| Molecular Weight | 369.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 218 °C |

Table 2: Typical GC-MS Parameters for Analysis of Methylated this compound

| Parameter | Recommended Setting |

| GC Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 280°C (Splitless) |

| Carrier Gas | Helium (1.2 mL/min) |

| Oven Program | 60°C (2 min), then 10°C/min to 200°C, then 5°C/min to 300°C (5 min hold) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (m/z) | To be determined from the mass spectrum of the methyl ester standard |

| Qualifier Ions (m/z) | To be determined from the mass spectrum of the methyl ester standard |

Table 3: Method Performance and Quality Control Criteria

| Parameter | Acceptance Criteria |

| Calibration Curve (r²) | > 0.995 |

| Method Blank | Below Limit of Quantification (LOQ) |

| Laboratory Control Sample (LCS) Recovery | 70-130% |

| Matrix Spike Recovery | 60-140% |

| Relative Percent Difference (RPD) for Duplicates | < 30% |

| Surrogate Standard Recovery | 60-140% |

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Discussion

The use of a certified reference standard of this compound is essential for the accurate quantification of this compound in environmental samples. The protocol described provides a robust method for the analysis of water samples. It is important to validate this method in the specific matrix of interest to determine the limit of detection (LOD), limit of quantification (LOQ), and to assess potential matrix effects. The choice of internal standard is critical for correcting for variations in extraction efficiency and instrument response. A deuterated analog of the analyte is ideal, but in its absence, a compound with similar chemical properties and chromatographic behavior that is not present in the samples can be used. The derivatization step is necessary to improve the chromatographic properties of the acidic analyte; however, the use of hazardous reagents like diazomethane requires strict safety precautions. Safer alternatives should be considered where possible.

Conclusion

This application note provides a comprehensive protocol for the use of this compound as a reference standard in the environmental analysis of water samples. By following this method, laboratories can achieve reliable and accurate quantification of this important environmental contaminant, contributing to better monitoring and management of industrial effluents.

References

Application Note and Protocol for Solid-Phase Extraction of Dichlorodehydroabietic Acid from Sediment

Introduction

Dichlorodehydroabietic acid (DCDHAA) is a chlorinated resin acid, primarily identified as a byproduct of the chlorine bleaching process in the pulp and paper industry. As a persistent organic pollutant, its presence in the environment, particularly in sediment, is of significant concern due to its potential toxicity to aquatic organisms. Accurate quantification of DCDHAA in complex environmental matrices is crucial for risk assessment and monitoring.

This document provides a detailed, proposed protocol for the extraction and purification of Dichlorodehydroabietic acid from sediment samples using solid-phase extraction (SPE). Due to the absence of a standardized, published method specifically for DCDHAA, this protocol has been developed based on the known physicochemical properties of DCDHAA, established analytical methods for other resin acids in environmental samples, and general principles of reversed-phase SPE. The subsequent analysis is typically performed by Gas Chromatography-Mass Spectrometry (GC/MS) after derivatization.

Data Presentation

| Analyte(s) | Matrix | Extraction Method | Average Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Abietic Acid, Dehydroabietic Acid | Liquid Food Samples | In-tube Solid-Phase Microextraction (SPME) | > 79% | 2.9 pg/mL (Abietic), 2.1 pg/mL (Dehydroabietic) | Not Specified | [1] |

| Abietic Acid, Dehydroabietic Acid | Livestock and Poultry Tissue | Solid-Phase Extraction (SPE) | 68.5% - 107.6% | 0.36 µg/kg (Abietic), 0.87 µg/kg (Dehydroabietic) | 1.08 µg/kg (Abietic), 2.61 µg/kg (Dehydroabietic) | [2] |

| Various Resin Acids | Spiked Pulp Mill Effluent | Liquid-Liquid Extraction (LLE) | Quantitative | ~1 µg/L | Not Specified | [3] |

| Various Resin Acids | Sediment | Supercritical Fluid Extraction (SFE) | Quantitative (most acids); ~40% (palustric, neoabietic) | Not Specified | Not Specified | [3] |

Note: The data presented is for analogous compounds and may not be directly representative of the performance of this specific protocol for Dichlorodehydroabietic acid in sediment.

Experimental Workflow Diagram

Caption: Workflow for DCDHAA extraction from sediment.

Experimental Protocol

Principle

This protocol employs a "bind-and-elute" solid-phase extraction strategy. Dichlorodehydroabietic acid is a non-polar, hydrophobic compound. Sediment is first subjected to solvent extraction to transfer the analyte into a liquid phase. The resulting extract is then loaded onto a reversed-phase (C18) SPE cartridge. The hydrophobic C18 sorbent retains the non-polar DCDHAA while more polar interferences are washed away. Finally, a non-polar organic solvent is used to elute the purified DCDHAA for subsequent analysis.

Materials and Reagents

-

Equipment:

-

Freeze-dryer

-

Analytical balance

-

Sieve (2 mm mesh)

-

Sonicator bath

-

Centrifuge and appropriate centrifuge tubes (e.g., 50 mL glass with PTFE-lined caps)

-

SPE vacuum manifold

-

Nitrogen evaporation system or rotary evaporator

-

Glass vials (e.g., 2 mL amber vials for GC/MS)

-

-

SPE Cartridges:

-

Reversed-phase C18 SPE cartridges (e.g., 500 mg sorbent mass, 6 mL volume)

-

-

Reagents and Solvents (HPLC or GC-MS grade):

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hexane

-

Acetone

-

Reagent Water (ASTM Type I)

-

Sodium Sulfate (anhydrous)

-

Dichlorodehydroabietic acid analytical standard

-

Internal standard solution (e.g., a deuterated resin acid)

-

Derivatization agent (e.g., Diazomethane or (Trimethylsilyl)diazomethane solution)

-

Sample Pre-Treatment

-

Drying: Homogenize the wet sediment sample. Weigh a subsample and freeze-dry it to a constant weight to determine the moisture content. Use the freeze-dried sediment for extraction.

-

Sieving: Gently disaggregate the dried sediment and pass it through a 2 mm sieve to remove large debris.

-

Solvent Extraction:

-

Accurately weigh approximately 5-10 g of dried, sieved sediment into a glass centrifuge tube.

-

Spike the sample with an appropriate internal standard.

-

Add 20 mL of an extraction solvent (e.g., Dichloromethane or a 1:1 mixture of Acetone:Hexane).

-

Tightly cap the tube and sonicate in a water bath for 30 minutes.

-

-

Separation:

-

Centrifuge the sample at ~2500 rpm for 15 minutes to pellet the sediment.

-

Carefully decant the supernatant (extract) into a clean flask.

-

Repeat the extraction (steps 3.3-3.4) two more times, combining the supernatants.

-

-

Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Reduce the volume of the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

-

Solvent Exchange:

-

Add 10 mL of reagent water containing 5% Methanol to the concentrated extract.

-

Continue to evaporate the organic solvent until only the aqueous solution remains. This ensures the sample is in a suitable solvent for loading onto the C18 cartridge. The final volume should be adjusted to be compatible with the SPE cartridge capacity.

-

Solid-Phase Extraction (SPE) Procedure

-

Conditioning:

-

Place a C18 SPE cartridge on the vacuum manifold.

-

Pass 5 mL of Dichloromethane through the cartridge to solvate the C18 chains.

-

Follow with 5 mL of Methanol. Do not allow the sorbent to go dry from this point forward.

-

-

Equilibration:

-

Pass 10 mL of reagent water through the cartridge. Allow a small layer of water to remain on top of the sorbent bed.

-

-

Sample Loading:

-

Load the pre-treated aqueous sample extract (from step 3.6) onto the cartridge.

-

Apply a gentle vacuum to achieve a slow, consistent flow rate of approximately 1-2 drops per second.

-

-

Washing:

-

Once the entire sample has passed through, wash the cartridge with 5 mL of a 10:90 Methanol:Water solution to remove polar interferences.

-

Dry the cartridge under full vacuum for 10-15 minutes to remove as much water as possible.

-

-

Elution:

-

Place a clean collection tube inside the manifold.

-

Elute the DCDHAA from the cartridge by passing 10 mL of a suitable non-polar solvent (e.g., Dichloromethane or a 1:1 mixture of Dichloromethane:Methanol) through the sorbent. Collect the eluate.

-

Post-Elution Processing and Analysis

-

Concentration: Concentrate the eluate to a final volume of 0.5-1.0 mL using a gentle stream of nitrogen.

-

Derivatization (for GC/MS Analysis): Resin acids require derivatization to increase their volatility for GC analysis.[4]

-

A common method is methylation using diazomethane. Follow established and safe laboratory procedures for handling this hazardous reagent.

-

Alternatively, other derivatizing agents like (Trimethylsilyl)diazomethane can be used.

-

-

Analysis: Analyze the derivatized extract using a Gas Chromatograph coupled with a Mass Spectrometer (GC/MS) operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

References

Application Notes and Protocols for the Structural Elucidation of 12,14-Dichlorodehydroabietic Acid using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

12,14-Dichlorodehydroabietic acid is a halogenated derivative of dehydroabietic acid, a naturally occurring diterpenoid resin acid. The introduction of chlorine atoms to the aromatic ring can significantly alter the molecule's biological activity, making its unambiguous structural characterization crucial for research and development in medicinal chemistry and pharmacology. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a combination of modern nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) techniques.

The abietane skeleton of dehydroabietic acid presents a complex stereochemical arrangement, and the precise determination of the position of the chlorine substituents on the aromatic C-ring is essential. High-resolution mass spectrometry provides the elemental composition, while a suite of one- and two-dimensional NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) allows for the complete assignment of the proton and carbon skeletons and confirms the regiochemistry of the chlorination.

Structural Elucidation Workflow

The overall workflow for the structural characterization of this compound is outlined below. This process begins with the acquisition of mass spectrometry data to determine the molecular formula, followed by a comprehensive analysis of 1D and 2D NMR spectra to establish the complete chemical structure.

Figure 1. Workflow for Structural Elucidation

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on the known spectral data of dehydroabietic acid and established principles of substituent effects in NMR spectroscopy, as well as predictable fragmentation in mass spectrometry.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 1. The assignments are based on correlations from predicted COSY, HSQC, and HMBC spectra. The numbering of the abietane skeleton is provided in Figure 2.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | Predicted δC (ppm) | Predicted δH (ppm) | Multiplicity | J (Hz) |

| 1 | 38.5 | 1.55, 2.05 | m, m | |

| 2 | 19.2 | 1.70 | m | |

| 3 | 35.1 | 1.45, 1.60 | m, m | |

| 4 | 47.6 | - | - | - |

| 5 | 45.1 | 1.90 | m | |

| 6 | 29.8 | 2.95 | m | |

| 7 | 21.5 | 2.85 | m | |

| 8 | 147.1 | - | - | - |

| 9 | 132.8 | - | - | - |

| 10 | 37.0 | - | - | - |

| 11 | 124.5 | 7.15 | s | |

| 12 | 130.2 | - | - | - |

| 13 | 145.8 | - | - | - |

| 14 | 128.9 | - | - | - |

| 15 | 33.9 | 3.25 | sept | 6.9 |

| 16 | 23.8 | 1.25 | d | 6.9 |

| 17 | 23.8 | 1.25 | d | 6.9 |

| 18 | 184.5 | - | - | - |

| 19 | 16.5 | 1.30 | s | |

| 20 | 25.2 | 1.28 | s |

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Ion | Calculated m/z | Predicted Relative Abundance |

| ESI- | [M-H]⁻ | 367.1234 | 100% |

| [M-H+2]⁻ | 369.1205 | 65% | |

| [M-H+4]⁻ | 371.1175 | 10.6% | |

| EI | [M]⁺ | 368.1310 | 100% |

| [M+2]⁺ | 370.1280 | 65% | |

| [M+4]⁺ | 372.1251 | 10.6% | |

| [M-CH₃]⁺ | 353.0999 | High | |

| [M-COOH]⁺ | 323.1439 | Moderate | |

| [M-C₃H₇]⁺ | 325.0918 | High |

Key 2D NMR Correlations for Structural Elucidation

The following diagram illustrates the key predicted HMBC and COSY correlations that are essential for confirming the structure of this compound.

Figure 2. Key Predicted 2D NMR Correlations

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δH and δC = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

-